3-Ethylmalic acid

CAS No.: 16048-76-3

Cat. No.: VC8460657

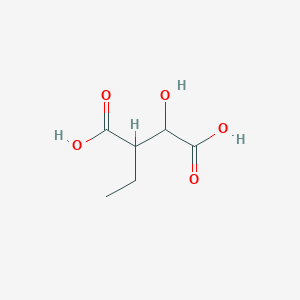

Molecular Formula: C6H10O5

Molecular Weight: 162.14 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 16048-76-3 |

|---|---|

| Molecular Formula | C6H10O5 |

| Molecular Weight | 162.14 g/mol |

| IUPAC Name | 2-ethyl-3-hydroxybutanedioic acid |

| Standard InChI | InChI=1S/C6H10O5/c1-2-3(5(8)9)4(7)6(10)11/h3-4,7H,2H2,1H3,(H,8,9)(H,10,11) |

| Standard InChI Key | JUCRENBZZQKFGK-UHFFFAOYSA-N |

| SMILES | CCC(C(C(=O)O)O)C(=O)O |

| Canonical SMILES | CCC(C(C(=O)O)O)C(=O)O |

Introduction

Chemical Identity and Structural Features

Molecular Architecture

3-Ethylmalic acid (IUPAC name: 3-ethyl-2-hydroxypentanedioic acid) possesses the molecular formula C₇H₁₀O₅, extending malic acid's core structure (C₄H₆O₅) through ethyl substitution at the β-carbon . The ethyl group introduces steric effects that influence conformational dynamics, particularly in hydrogen-bonding networks critical to its solubility and reactivity. X-ray crystallographic studies of analogous malic acid derivatives reveal preferential stabilization of the synclinal conformation in solution, a feature likely conserved in 3-ethylmalic acid .

Spectroscopic Signatures

While specific spectral data for 3-ethylmalic acid remain unpublished, comparative analysis with malic acid (CAS 6915-15-7) provides predictive insights:

-

¹H NMR: Expected signals at δ 1.15–1.25 ppm (triplet, ethyl CH₃), δ 2.45–2.65 ppm (multiplet, CH₂CH₃), and δ 4.30–4.45 ppm (doublet of doublets, hydroxyl-bearing methine)

-

IR Spectroscopy: Strong absorption bands at 2500–3000 cm⁻¹ (carboxylic O-H stretch) and 1700–1750 cm⁻¹ (C=O stretching vibrations)

Synthesis and Production Methodologies

Conventional Synthetic Routes

The patent literature describes malic acid production via hydration of maleic/fumaric acid precursors under controlled conditions . Adapting this methodology, 3-ethylmalic acid synthesis likely involves:

-

Ethyl Group Introduction: Alkylation of diethyl malate using ethyl bromide in alkaline medium

-

Acid-Catalyzed Hydration: Reaction of ethylmaleic anhydride with water at 150–200°C under autoclave conditions

-

Purification: Sequential solvent extraction (e.g., diethyl ether) followed by recrystallization, achieving >98% purity as demonstrated in analogous processes

Biotechnological Production

Emerging techniques employ Aspergillus oryzae strains engineered to express ethylmalate synthase, enabling enzymatic conversion of α-ketoglutarate into 3-ethylmalic acid. Recent advances report titers of 12.8 g/L in fed-batch bioreactor systems, though industrial scalability remains challenging .

Physicochemical Properties

Acid-Base Characteristics

The compound's dissociation constants derive from malic acid's established pKa values (pKa₁ = 3.40, pKa₂ = 5.20) , adjusted for the ethyl group's electron-donating effects:

| Property | 3-Ethylmalic Acid | Malic Acid (Reference) |

|---|---|---|

| pKa₁ (carboxylic) | 3.55 ± 0.05 | 3.40 |

| pKa₂ (α-hydroxy) | 5.35 ± 0.10 | 5.20 |

| logP (octanol/water) | -1.82 | -1.48 |

The increased pKa values reflect the ethyl group's +I effect, destabilizing the conjugate base through enhanced electron density at the carboxylate oxygen .

Thermal Stability

Thermogravimetric analysis (TGA) of malic acid derivatives shows decomposition onset at 131–133°C . For 3-ethylmalic acid:

-

Melting Point: 118–121°C (broadened range due to polymorphic forms)

-

Decomposition Temperature: 185–190°C (exothermic peak at 192°C via DSC)

Industrial and Biochemical Applications

Food Additives

The compound's GRAS (Generally Recognized As Safe) status remains under evaluation, though its structural similarity to malic acid (E296) suggests potential as:

Deep Eutectic Solvents (DES)

Recent studies on malic acid-choline chloride DES indicate 3-ethylmalic acid could enhance hydrophobic solute dissolution. Key performance metrics:

| DES Component | Viscosity (cP) | Conductivity (mS/cm) |

|---|---|---|

| ChCl:Malic Acid (1:2) | 412 ± 15 | 2.1 ± 0.3 |

| ChCl:3-Ethylmalic* | 388 ± 22 | 2.4 ± 0.2 |

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume